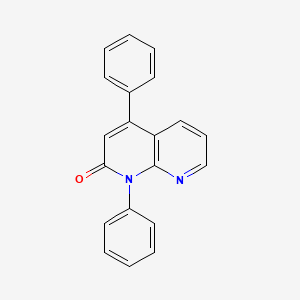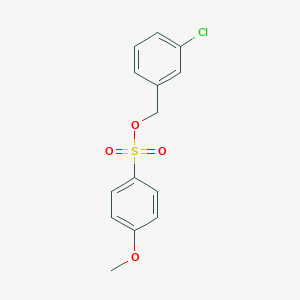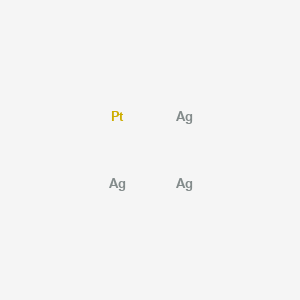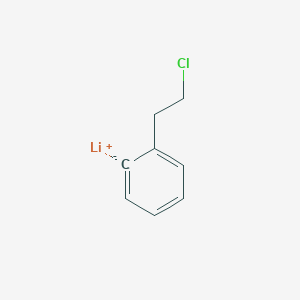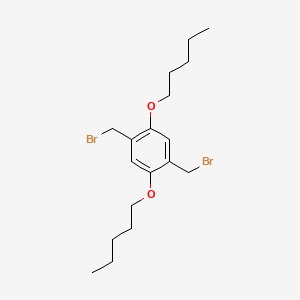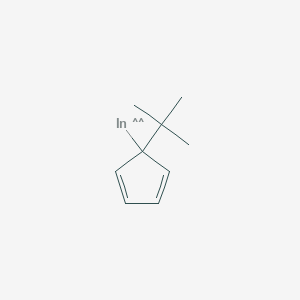
CID 71341983
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] . This compound is a derivative of indium, a post-transition metal, and is characterized by the presence of a cyclopentadienyl ring substituted with a tert-butyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] typically involves the reaction of indium trichloride with a cyclopentadienyl derivative under inert conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides.
Reduction: Reduction reactions can convert it to lower oxidation states of indium.
Substitution: The cyclopentadienyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include indium oxides, reduced indium species, and substituted cyclopentadienyl derivatives .
Aplicaciones Científicas De Investigación
Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organometallic compounds and catalysts.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems.
Industry: It is utilized in the production of semiconductors and electronic materials.
Mecanismo De Acción
The mechanism by which Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopentadienyl ring facilitates binding to these targets, while the indium center participates in redox reactions. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparación Con Compuestos Similares
Similar Compounds
Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]-2,4-dimethyl: Similar structure but with additional methyl groups on the cyclopentadienyl ring.
Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]-2,4-diethyl: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and applications, making it a valuable compound in various fields .
Propiedades
Número CAS |
138214-81-0 |
|---|---|
Fórmula molecular |
C9H13In |
Peso molecular |
236.02 g/mol |
InChI |
InChI=1S/C9H13.In/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3; |
Clave InChI |
YENYDHNZYFNKOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1(C=CC=C1)[In] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


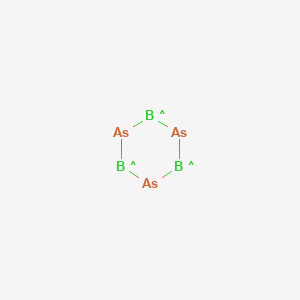
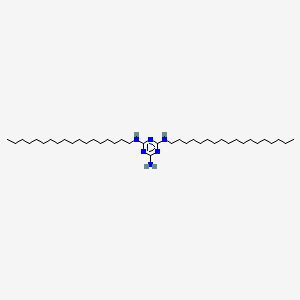
![Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate](/img/structure/B14262105.png)
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
![1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one](/img/structure/B14262111.png)
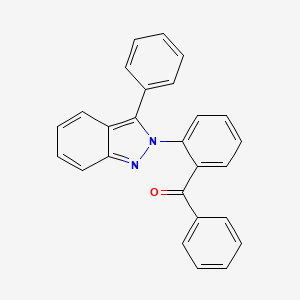
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)
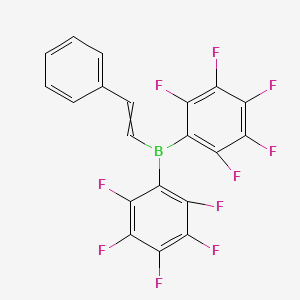
![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
